
Ferulato de sodio
Descripción general
Descripción
Sodium ferulate (SF) is the sodium salt of ferulic acid, an active component found in various plants such as Angelica sinensis and Ligusticum chuanxiong. It has been recognized for its beneficial effects on the cardiovascular system and is used in traditional Chinese medicine for treating cardiovascular and cerebrovascular diseases. SF has garnered attention for its pharmacological properties, including antithrombotic, antioxidant, and platelet aggregation inhibitory activities. It has shown promise in clinical settings for the treatment of coronary heart disease, atherosclerosis, pulmonary heart disease, and thrombosis, with its safety and efficacy being well-documented through years of use in China (Wang & Ou-yang, 2006).
Synthesis Analysis
The synthesis of SF typically involves the conversion of ferulic acid into its sodium salt form. While specific synthesis methods for SF were not detailed in the available literature, similar compounds have been synthesized using various chemical reactions that might apply to SF. For instance, sodium coordination polymers have been synthesized through reflux reactions involving specific sodium salts and organic ligands in suitable solvents, which could provide insights into possible synthesis routes for SF (Xi-Shi, Meng, & Liu, 2016).
Molecular Structure Analysis
The molecular structure of SF involves the ferulate anion, where the carboxylic acid group of ferulic acid is deprotonated and associated with a sodium ion. This structure contributes to its solubility in water and its biological activity. Studies on similar sodium salts have highlighted the importance of crystal structure in understanding the interaction between sodium ions and organic molecules, which is critical for the biological functions of SF (Binda, Hill, & Skelton, 2018).
Chemical Reactions and Properties
SF participates in various biochemical reactions, particularly in modulating cardiovascular functions. It inhibits the enzyme thromboxane A2 synthetase, reducing the formation of thromboxane A2, a potent vasoconstrictor and platelet aggregator. This action is one of the key mechanisms through which SF exerts its cardiovascular protective effects (Wang, Gao, Huang, & Zhu, 1988).
Physical Properties Analysis
SF's physical properties, including its solubility in water, contribute to its pharmacokinetic profile and its distribution in the body. The solubility is a result of the ionic nature of the sodium ferulate, which facilitates its absorption and bioavailability. Detailed analyses of similar sodium salts have provided insights into how these properties affect the compound's behavior in biological systems (Plewa-Marczewska et al., 2014).
Chemical Properties Analysis
The chemical properties of SF, including its antioxidant and free radical scavenging abilities, are central to its therapeutic effects. These properties enable SF to protect cells from oxidative stress, contributing to its cardiovascular protective effects. Research on SF and similar compounds has highlighted the importance of these chemical properties in mediating the biological activities of these compounds (Yang et al., 2007).
Aplicaciones Científicas De Investigación
Tratamiento de enfermedades pulmonares
El ferulato de sodio ha demostrado ser prometedor en el tratamiento de diversas enfermedades pulmonares. Exhibe efectos farmacológicos como la antioxidación y la antiinflamación, que son beneficiosos en afecciones como el asma y la fibrosis pulmonar. Al regular a la baja las especies reactivas de oxígeno y modular las vías de señalización clave, el this compound puede aliviar los síntomas y potencialmente mejorar los resultados de los pacientes .
Reversión del daño hepático
En casos de sobrecarga de hierro, se ha encontrado que el this compound elimina eficazmente los radicales de oxígeno, revirtiendo el daño hepático. Se compara favorablemente con los antioxidantes estándar, mostrando una reducción significativa en la relación peso hepático-corporal y los niveles de transaminasas, lo que indica una mejor función hepática .
Enfermedades cardiovasculares y cerebrovasculares
El this compound se utiliza en la medicina tradicional china para la prevención y el tratamiento de enfermedades cardiovasculares y cerebrovasculares. Se cree que previene la trombosis y se ha asociado con posibles estrategias terapéuticas para estas afecciones .
Mejora de la anticoagulación
Se ha informado que el compuesto tiene una gama de efectos farmacológicos, incluidas propiedades antitrombóticas. Puede mejorar los efectos anticoagulantes de fármacos como la warfarina, lo que podría ser beneficioso para prevenir los coágulos sanguíneos .
Control genético en células de mamíferos
El this compound puede inducir la expresión de Cas9, una enzima de edición de genes. Esta aplicación es particularmente relevante en la investigación científica donde se requieren modificaciones genéticas precisas. La capacidad de controlar la expresión génica con this compound podría conducir a avances en terapia génica y biotecnología .
Propiedades antioxidantes
Como un potente antioxidante, el this compound puede eliminar eficazmente los radicales libres. Esta propiedad no solo es beneficiosa para tratar enfermedades, sino que también tiene implicaciones en la industria alimentaria, donde podría utilizarse para preservar la calidad y prolongar la vida útil de los productos alimenticios .
Mecanismo De Acción
Target of Action
Sodium ferulate (SF), the sodium salt of ferulic acid, is a naturally occurring dietary flavonoid found in grains, fruits, and vegetables . It targets various receptors or enzymes and modulates neuro-signaling pathways . SF has been shown to have potent anti-oxidative and anti-inflammatory effects .
Mode of Action
SF exerts its protective effect on ischemia perfusion injury by antagonizing the effect of ET-1 and by accelerating the production of nitric oxide (NO) . It also inhibits the production of inflammatory mediators . SF has been found to inhibit platelet aggregation and thrombus formation, prevent oxidation, decrease free radicals production and accelerate their clearance, decrease serum lipids, and inhibit oxidation of low-density lipoproteins .
Biochemical Pathways
SF affects several biochemical pathways. It inhibits hepatic RhoA/Rho-kinase signaling and activates the NO/PKG pathway . It also activates the TLR7/9-MyD88-IRF7 signaling pathway and inhibits the NF-κB signaling pathway . These actions effectively reduce basal intrahepatic resistance in cirrhotic rats .
Pharmacokinetics
SF is stable, water-soluble, and can be easily synthesized . It stays in the bloodstream for longer periods than other dietary polyphenols and antioxidants and easily crosses the blood-brain barrier . The use of novel drug delivery systems such as solid-lipid nanoparticles (SLNs) or its salt forms further enhance its bioavailability and cerebral penetration .
Result of Action
SF has been used to treat patients with cardiovascular and cerebrovascular diseases for decades . Clinical studies demonstrated significant protective properties of SF in cardiovascular and cerebrovascular ischemic diseases . It has also been found to have a protective effect against influenza virus infection .
Action Environment
The action of SF can be influenced by environmental factors. For example, the presence of other drugs can affect the metabolism and anticoagulation intensity of SF
Safety and Hazards
Propiedades
IUPAC Name |
sodium;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.Na/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2-6,11H,1H3,(H,12,13);/q;+1/p-1/b5-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTHNHPAQAVBEB-WGCWOXMQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1135-24-6 (Parent) | |
| Record name | Sodium ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601034731 | |
| Record name | Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solid powder; Sweet clovey phenolic aroma | |
| Record name | Sodium 3-methoxy-4-hydroxycinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water; insoluble in fats and oils, Soluble (in ethanol) | |
| Record name | Sodium 3-methoxy-4-hydroxycinnamate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1992/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
24276-84-4, 151109-65-8 | |
| Record name | Sodium ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024276844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601034731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM FERULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIS7F1IRQK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9R,10S,13R,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1259968.png)
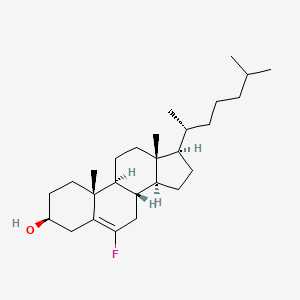
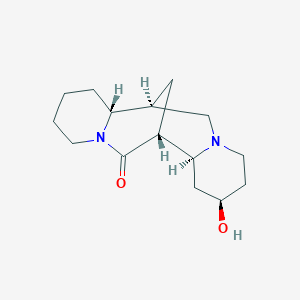
![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)
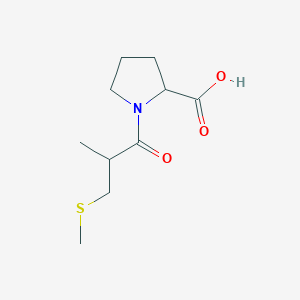
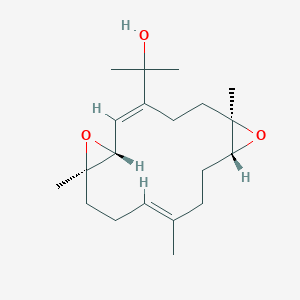
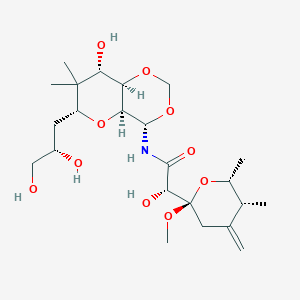
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)
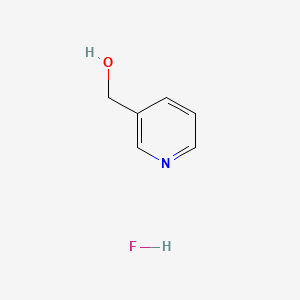
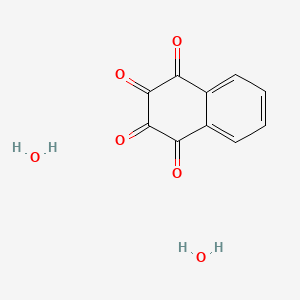
![(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1259987.png)
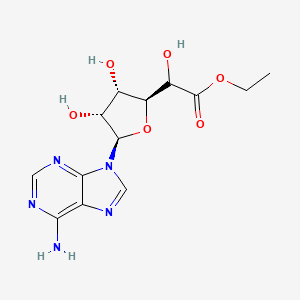
![(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfonyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1259989.png)
